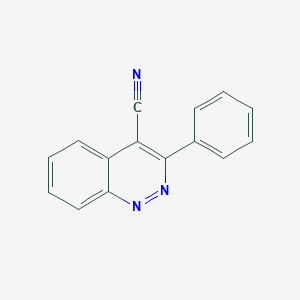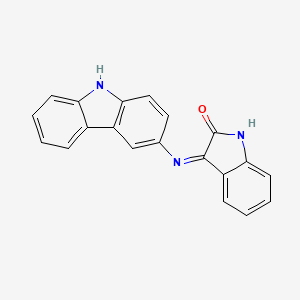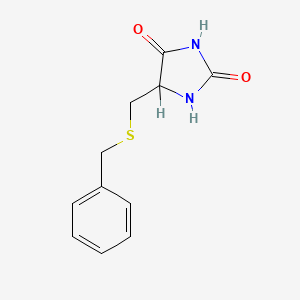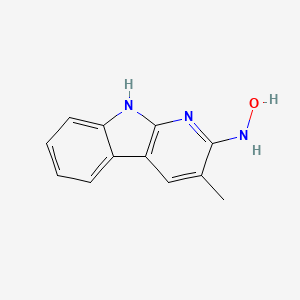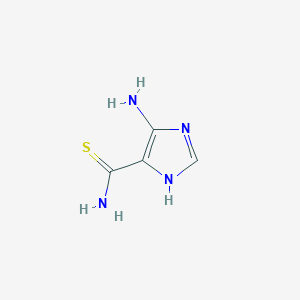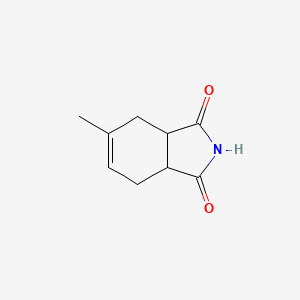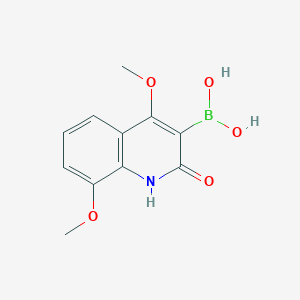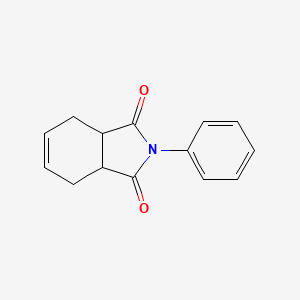
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as phthalide or isobenzofuran-1(3H)-one, is a heterocyclic compound characterized by a fused benzene and lactone ring. It possesses unique structural features that have piqued the interest of researchers in various scientific domains, including synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the cyclization of ortho-phthalic anhydride with benzylamine under controlled acidic conditions, typically involving sulfuric acid or hydrochloric acid as catalysts. The process requires moderate heating to facilitate ring closure and the formation of the phthalide core.
Alternatively, catalytic hydrogenation of o-phthalic anhydride with a phenyl group can produce the compound, utilizing palladium or platinum catalysts under high-pressure hydrogen gas conditions. This method allows for a cleaner and more efficient transformation with fewer by-products.
Industrial Production Methods
Industrial-scale production of this compound generally involves batch processing in large reactors where the reagents are combined and heated under monitored temperatures and pressure. The isolation and purification of the product are achieved through crystallization or solvent extraction techniques, followed by recrystallization for enhanced purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation reduces the lactone ring, resulting in tetrahydrophthalide forms.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the aromatic ring or lactone carbonyl groups.
Common Reagents and Conditions
For oxidation reactions, reagents like potassium permanganate in an aqueous or acidic medium are typically employed. Reduction reactions use hydrogen gas with palladium on carbon as a catalyst, conducted at elevated pressures and temperatures. Substitution reactions may involve halogenation with bromine or chlorine under controlled conditions or acylation using Friedel-Crafts conditions with aluminum chloride.
Major Products
Major products formed from these reactions include phthalic acid derivatives, tetrahydrophthalides, and various substituted phthalide derivatives, depending on the specific reagents and conditions applied.
Wissenschaftliche Forschungsanwendungen
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has found applications across several scientific disciplines:
Chemistry: : It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : Research indicates potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Its derivatives are investigated for therapeutic applications, such as novel drug development for neurological conditions.
Industry: : The compound is used in the production of materials such as polymers, resins, and dyes, owing to its stability and reactivity.
Wirkmechanismus
The compound’s mechanism of action involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. In biological systems, it can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with structurally similar compounds highlights its unique properties:
Phthalic Anhydride: : Unlike phthalic anhydride, it possesses a lactone ring, imparting different reactivity and biological activities.
Benzylphthalide: : While sharing the benzene ring, benzylphthalide has variations in its ring structure, impacting its chemical behavior.
Hydroxymethylphthalide: : This compound differs in the presence of a hydroxymethyl group, leading to distinct reactivity in substitution and condensation reactions.
These differences underscore the compound's unique structural and functional attributes, making it a versatile candidate for diverse applications.
Eigenschaften
IUPAC Name |
2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDASFMHCXUEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385765 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-58-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[b,d]thiophen-4-ylmethanol](/img/structure/B3348983.png)
![1-[2-(Chloromethyl)-1h-benzimidazol-1-yl]ethanone](/img/structure/B3348990.png)
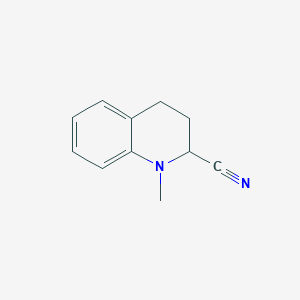
![2-methyl-3H-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B3349001.png)

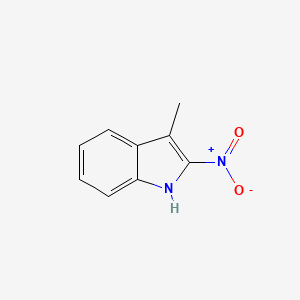
![Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-](/img/structure/B3349016.png)
